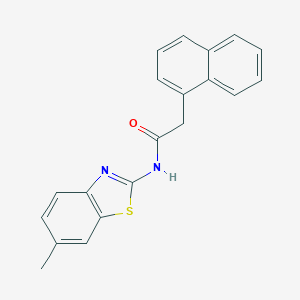

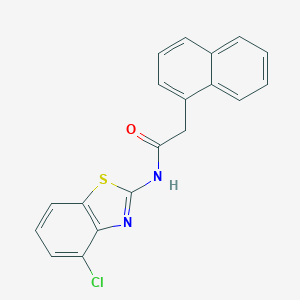

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

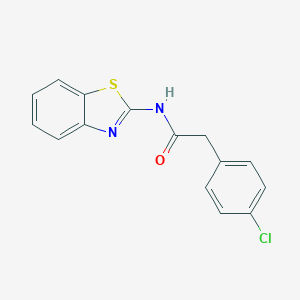

“N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide” is a chemical compound with the molecular formula C20H16N2OS and a formula weight of 332.41884 . It is also known by its CAS number, CB72009729 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide” consists of a benzothiazole ring attached to a naphthyl group via an acetamide linkage . The benzothiazole ring contains a sulfur and a nitrogen atom, and the naphthyl group is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide”, such as its melting point, boiling point, and density, are not specified in the retrieved sources .Aplicaciones Científicas De Investigación

Fluorescent Chemosensors

A novel compound based on naphthyridine and benzothiazole groups, closely related to N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, has been developed as a turn-on fluorescent chemosensor for detecting Al 3+ and Fe 3+ ions simultaneously. This compound's absorbance and fluorescent intensities increase linearly in aqueous solutions upon interaction with these ions, with a proposed sensing mechanism supported by ESI mass spectra, 1 H NMR spectra, and density functional theory (DFT) calculations Denghui Yao et al., 2018.

Antimicrobial Nano-Materials

Benzothiazole derivatives, including those similar to N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, have been investigated for their antimicrobial activities. For instance, benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives exhibited significant effectiveness against fungi, particularly Candida species, indicating the potential for developing new antimicrobial agents B. Mokhtari & K. Pourabdollah, 2013.

Ligand-Protein Interactions and Photovoltaic Efficiency

Benzothiazolinone acetamide analogs have been synthesized and studied for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds, including CBBA, MCBA, CFBA, and MFBA, showed good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking studies suggested significant binding affinity with Cyclooxygenase 1 (COX1), indicating potential biological activities Y. Mary et al., 2020.

Cytotoxicity and DFT Studies of Pd(II) and Pt(II) Complexes

Complexes of Pd(II) and Pt(II) with N-acetamide ligands, including N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, were synthesized and characterized for their anticancer effects against several cancer cell lines. These complexes demonstrated varying cytotoxic effects, supporting their potential use in cancer therapy. Density functional theory (DFT) was used to investigate the structure and stability of these compounds, providing insights into their interaction mechanisms Ahmed S. M. Al‐Janabi et al., 2020.

Synthesis and Biological Activities

Substituted benzothiazoles, including N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, have been synthesized and found to possess various pharmacological and biological activities, such as anti-inflammatory and antibacterial properties. These findings highlight the wide range of therapeutic properties associated with benzothiazole derivatives, underscoring their significance in medicinal chemistry Shivraj G Hunasnalkar et al., 2010.

Safety And Hazards

Propiedades

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-13-9-10-17-18(11-13)24-20(21-17)22-19(23)12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSUYTNFGVIMCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromofuran-2-carbonyl)amino]benzoic acid](/img/structure/B472605.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide](/img/structure/B472643.png)

![Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B472683.png)

![Methyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B472714.png)